molecular formula C10H19CuO2+ B1604531 Copper neodecanoate CAS No. 50315-14-5

Copper neodecanoate

Cat. No.: B1604531
CAS No.: 50315-14-5
M. Wt: 234.8 g/mol
InChI Key: YIASQEIMKAVSGB-UHFFFAOYSA-M
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Description

Copper neodecanoate is a useful research compound. Its molecular formula is C10H19CuO2+ and its molecular weight is 234.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fabricating Conductive Electrodes and RFID Antenna Tags

Copper neodecanoate, in combination with copper hydroxide powder, has been utilized in synthesizing conductive inks for fabricating conductive electrodes and Radio-Frequency Identification (RFID) antenna tags. This method showed promising results with low resistivity and high adhesion strength, demonstrating comparable performance to conventional copper-etched and silver-paste antennas (Kim et al., 2012).

Promoting Intramolecular Diamination Reactions

This compound has been employed to improve the efficiency of copper(II) carboxylate-promoted intramolecular diamination reactions. It enabled the use of less-polar solvents, avoiding decomposition of less-reactive substrates and yielding high diastereoselectivity in synthesizing various organic compounds, such as pyrrolidines (Zabawa & Chemler, 2007).

Wood Preservation

This compound has been tested as a component of copper carboxylate preservative systems for wood, particularly in ground contact applications. These systems, especially when carried in oil, have shown effective preservative qualities suitable for ground contact (Barnes, Amburgey, & Sanders, 2005).

Catalysis

This compound is recognized for its role in the synthesis of copper-based nanoparticles, which are widely used in catalysis. These nanoparticles, due to their unique chemical and physical properties, find applications in various catalytic processes including electrocatalysis, photocatalysis, and gas-phase catalysis (Gawande et al., 2016).

Tissue Engineering

Recent advancements in tissue engineering have seen the use of copper, including this compound, for promoting bone and cartilage repair and regeneration. Copper's incorporation into biomaterials has shown to enhance properties like porosity, mechanical strength, and biological performance in tissue engineering applications (Wang, Zhang, & Yao, 2021).

Electrochemical CO2 Reduction

This compound is instrumental in studies focused on electrochemical CO2 reduction (CO2R) on copper, which is pivotal in producing hydrocarbons and alcohols from CO2. The research in this area provides insights into factors impacting CO2R activity and selectivity on copper (Nitopi et al., 2019).

Antimicrobial Applications

Copper, including this compound, is known for its antimicrobial properties. It has applications in water treatment, hospital care, and public health due to its ability to significantly reduce environmental bioburden (Vincent, Hartemann, & Engels-Deutsch, 2016).

Biochemical Analysis

Biochemical Properties

Copper neodecanoate plays a significant role in biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. It acts as a cofactor for several enzymes, including cytochrome c oxidase and superoxide dismutase, which are crucial for cellular respiration and antioxidant defense, respectively . The interaction between this compound and these enzymes involves the binding of copper ions to specific active sites, facilitating electron transfer and catalytic activity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to alterations in cell signaling pathways and gene expression . Additionally, this compound affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, such as the citric acid cycle .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. Copper ions from this compound can bind to the active sites of enzymes, either inhibiting or activating their activity. For example, copper ions can inhibit the activity of certain enzymes by binding to their active sites and blocking substrate access . Additionally, this compound can induce changes in gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been observed to cause persistent oxidative stress and alterations in cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular functions by acting as a cofactor for essential enzymes. At high doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where the beneficial effects of this compound are outweighed by its toxic effects at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to copper homeostasis and utilization. It interacts with enzymes such as cytochrome c oxidase and superoxide dismutase, which are involved in cellular respiration and antioxidant defense . This compound can also affect metabolic flux by modulating the activity of enzymes in the citric acid cycle and other metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Copper ions from this compound are taken up by cells via copper transporters such as Ctr1 and are distributed to various cellular compartments by copper chaperones . These transporters and chaperones ensure the proper localization and accumulation of copper ions, which is essential for their biochemical activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Copper ions from this compound are localized in specific cellular compartments, including mitochondria, where they participate in cellular respiration, and the cytoplasm, where they act as cofactors for antioxidant enzymes . The targeting of copper ions to these compartments is facilitated by specific targeting signals and post-translational modifications .

Properties

IUPAC Name

copper;7,7-dimethyloctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H20O2.Cu/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUOTFHJTGLPSG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38CuO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10897140
Record name Copper bis(neodecanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10897140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68084-48-0, 91364-56-6, 50315-14-5
Record name Neodecanoic acid, copper(2+) salt (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068084480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neodecanoic acid, copper(2+) salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Copper bis(neodecanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10897140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Copper(2+) neodecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.199
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Neodecanoic acid, copper salt
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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